molecular formula C10H10N2O3 B8188070 7-Hydroxy-1-methyl-1H-indazole-5-carboxylic acid methyl ester

7-Hydroxy-1-methyl-1H-indazole-5-carboxylic acid methyl ester

Cat. No.: B8188070
M. Wt: 206.20 g/mol
InChI Key: RUTHWIBBKQIYFT-UHFFFAOYSA-N
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Description

7-Hydroxy-1-methyl-1H-indazole-5-carboxylic acid methyl ester is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that are structurally related to indoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-1-methyl-1H-indazole-5-carboxylic acid methyl ester typically involves the esterification of indazole-5-carboxylic acid. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . This method yields the desired indazole derivative in good yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or similar methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1-methyl-1H-indazole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products

    Oxidation: Oxidation of the hydroxyl group yields a ketone or aldehyde.

    Reduction: Reduction of the ester group yields the corresponding alcohol.

    Substitution: Substitution reactions yield various substituted indazole derivatives depending on the electrophile used.

Scientific Research Applications

7-Hydroxy-1-methyl-1H-indazole-5-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-1-methyl-1H-indazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-1-methyl-1H-indazole-5-carboxylic acid methyl ester is unique due to the presence of both a hydroxyl group and a methyl ester group on the indazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 7-hydroxy-1-methylindazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-12-9-7(5-11-12)3-6(4-8(9)13)10(14)15-2/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTHWIBBKQIYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2O)C(=O)OC)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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